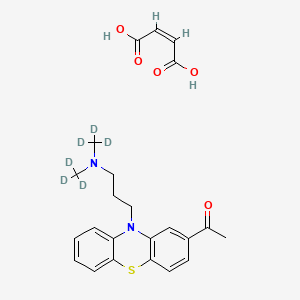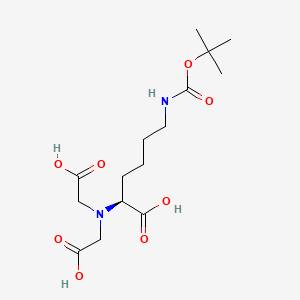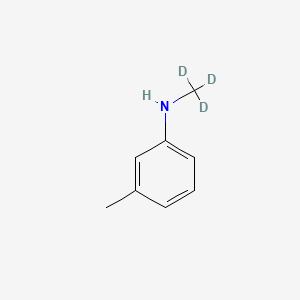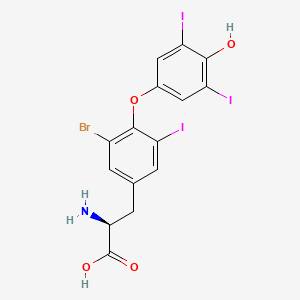
D-Altrose-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Altrose-1-13C is a rare sugar, specifically a 6-deoxy-D-altrose isotopically labeled with carbon-13 at the C1 position. This compound is a stable isotope-labeled form of D-altrose, which is a naturally occurring monosaccharide. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Altrose-1-13C typically involves the incorporation of carbon-13 into the D-altrose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotope and then convert it into D-altrose through a series of chemical reactions. The reaction conditions often involve specific catalysts and controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The final product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of carbon-13 .
Analyse Chemischer Reaktionen
Types of Reactions: D-Altrose-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic pathways and biochemical transformations of D-altrose in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldonic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alditol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields D-altroic acid, while reduction produces D-altrose alcohol .
Wissenschaftliche Forschungsanwendungen
D-Altrose-1-13C has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to track the biochemical pathways of D-altrose in various systems.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the development of new pharmaceuticals and in the production of isotopically labeled compounds for research purposes
Wirkmechanismus
The mechanism of action of D-Altrose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the molecule through various biochemical processes using techniques such as NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in the metabolism of D-altrose .
Vergleich Mit ähnlichen Verbindungen
- D-Glucose-1-13C
- D-Fructose-1-13C
- D-Mannose-1-13C
- D-Galactose-1-13C
Comparison: D-Altrose-1-13C is unique due to its specific carbon-13 labeling at the C1 position, which makes it particularly useful for detailed metabolic studies. Compared to other isotopically labeled sugars, this compound provides distinct insights into the metabolic pathways of D-altrose, which is less commonly studied than glucose or fructose.
Eigenschaften
CAS-Nummer |
70849-27-3 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
181.148 |
IUPAC-Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-IKGLOVJPSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)


